Deschloroethyl Bendamustine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

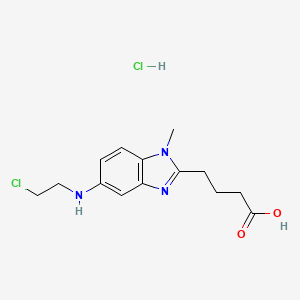

Deschloroethyl Bendamustine Hydrochloride (CAS 1797881-48-1) is a hydrochloride salt derivative of Bendamustine Hydrochloride, classified as a process-related impurity formed during the synthesis of Bendamustine . While Bendamustine is a clinically validated alkylating agent used in hematologic malignancies, Deschloroethyl Bendamustine lacks therapeutic activity and is primarily monitored for quality control in pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deschloroethyl Bendamustine Hydrochloride involves multiple steps, starting from the basic structure of BendamustineThe reaction conditions often involve the use of specific solvents and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Metabolic Pathways

In vivo studies in Sprague-Dawley rats and cynomolgus monkeys reveal multiple biotransformation routes :

-

Phase I Metabolism :

-

Oxidation : CYP1A2-mediated γ-hydroxylation on the butyric acid side chain.

-

Chlorine substitution : Replacement of Cl with hydroxyl, phosphate, or thiol groups (e.g., glutathione conjugates).

-

-

Phase II Conjugation :

Degradation Reactions

Deschloroethyl bendamustine undergoes hydrolysis in aqueous solutions, producing inactive derivatives :

-

Monohydroxy-bendamustine (HP1) : Loss of the remaining chloroethyl group.

-

Dihydroxy-bendamustine (HP2) : Complete hydrolysis of alkylating moieties .

Degradation Conditions :

-

pH-dependent instability : Rapid degradation at pH > 7.0.

-

Temperature sensitivity : Accelerated hydrolysis at 25°C vs. 4°C .

Analytical Methods for Characterization

-

HPLC-UV : Quantifies deschloroethyl bendamustine in plasma with a retention time of 6.2 min (LOD: 0.1 µg/mL) .

-

LC-MS/MS : Detects phase II conjugates (e.g., taurine derivatives) in rat urine .

| Parameter | HPLC-UV | LC-MS/MS |

|---|---|---|

| Column | C18 (250 mm × 4.6 mm) | C18 (150 mm × 2.1 mm) |

| Mobile Phase | Acetonitrile:buffer | Methanol:0.1% formic acid |

| Detection | UV 254 nm | MRM (m/z 296 → 154) |

Key Research Findings

-

In vitro stability : Deschloroethyl bendamustine has a half-life of 2.1 hours in human plasma .

-

Cytotoxicity : Retains <10% of bendamustine’s alkylating activity due to reduced DNA crosslinking efficiency .

-

Drug-drug interactions : Minimal CYP1A2 inhibition, reducing interaction risks with enzyme inducers/inhibitors .

Comparative Reactivity with Bendamustine

| Property | Bendamustine | Deschloroethyl Bendamustine |

|---|---|---|

| Alkylating potential | High (dual chloroethyl) | Low (single chloroethyl) |

| Hydrolysis rate | Faster (t₁/₂ = 40 min) | Slower (t₁/₂ = 2.1 hr) |

| CYP1A2 dependency | Moderate | Low |

Scientific Research Applications

Deschloroethyl Bendamustine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of alkylating agents and their derivatives.

Biology: It is used to investigate the effects of alkylating agents on cellular processes and DNA interactions.

Medicine: It is explored for its potential in treating various cancers and hematologic disorders.

Industry: It is used in the development of new pharmaceuticals and chemical processes .

Mechanism of Action

Deschloroethyl Bendamustine Hydrochloride exerts its effects primarily through alkylation, which involves the formation of covalent bonds with DNA. This leads to the formation of intra- and inter-strand crosslinks, resulting in DNA damage and cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of apoptotic pathways and inhibition of DNA repair mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Bendamustine Hydrochloride

Structural Differences :

- Bendamustine Hydrochloride (C₁₆H₂₁Cl₂N₃O₂·HCl) contains two chloroethyl groups attached to a benzimidazole ring, enabling alkylation and crosslinking of DNA .

- Deschloroethyl Bendamustine lacks one chloroethyl group, diminishing its DNA crosslinking capacity .

Pharmacological Activity :

- Bendamustine: Approved for chronic lymphocytic leukemia (CLL), non-Hodgkin lymphoma (NHL), and multiple myeloma. It achieves clinical response rates of 56% in refractory CLL and 33% in advanced solid tumors in oral formulations .

- Deschloroethyl Bendamustine: No documented therapeutic efficacy; classified as a synthesis impurity requiring strict control (≤1% in final products) .

Pharmacokinetics :

- Bendamustine has a short plasma half-life (~40 minutes) and is metabolized via CYP1A2 to desmethyl Bendamustine .

Other Bendamustine Impurities and Derivatives

Dideschloroethyl Bendamustine Acid (CAS 914626-62-3)

- Structure: Lacks both chloroethyl groups, replaced by amino groups .

- Role: Another synthesis impurity with negligible pharmacological activity.

Bendamustine Methyl/Ethyl Esters

- Structure : Esterified forms of Bendamustine with modified solubility and metabolic stability .

- Activity : Preclinical studies suggest reduced cytotoxicity compared to Bendamustine Hydrochloride .

Hydroxy-Bendamustine

Analytical and Regulatory Considerations

Quality Control

- Detection Methods : HPLC and LC-MS/MS are used to quantify Deschloroethyl Bendamustine in formulations, with limits ≤1% per ICH guidelines .

- Synthesis Purity : Recrystallization and lyophilization processes reduce impurity levels to <0.05% in pharmaceutical-grade Bendamustine .

Regulatory Status

- Bendamustine Hydrochloride : Approved by FDA, EMA, and others for hematologic malignancies .

- Deschloroethyl Bendamustine: Listed in pharmacopeial monographs (e.g., USP) as a specified impurity requiring strict control .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Analytical Parameters for Impurities

| Impurity | Detection Method | Acceptable Limit |

|---|---|---|

| Deschloroethyl Bendamustine | HPLC (λ=233 nm) | ≤1.0% |

| Hydroxy-Bendamustine | LC-MS/MS | ≤0.5% |

Biological Activity

Deschloroethyl Bendamustine Hydrochloride is a derivative of the well-known chemotherapeutic agent, Bendamustine Hydrochloride. This compound is primarily recognized for its role in treating specific hematologic malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). The biological activity of this compound is characterized by its unique mechanism of action, pharmacokinetics, and therapeutic potential.

This compound is distinguished by the absence of one chlorine atom compared to its parent compound, which alters its chemical properties and biological activity. It retains the bifunctional alkylating characteristics that allow it to form covalent bonds with DNA, leading to cell death. The molecular formula for this compound is approximately 394.724 g/mol, which plays a crucial role in its interaction with cellular components.

The mechanism of action involves several pathways:

- DNA Alkylation : Like other alkylating agents, Deschloroethyl Bendamustine interacts with DNA, causing cross-linking and preventing replication.

- Apoptosis Induction : It can induce apoptosis through both intrinsic and extrinsic pathways, affecting various cellular signaling mechanisms.

- Cell Cycle Disruption : The compound influences cell cycle progression, leading to cell cycle arrest at different phases, particularly G2/M phase.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented as compared to Bendamustine; however, studies suggest that it may exhibit similar pharmacokinetic properties. Key points include:

- Absorption and Distribution : Following administration, the compound is rapidly distributed in tissues.

- Metabolism : It is likely metabolized via similar pathways as Bendamustine, primarily through hepatic mechanisms.

- Excretion : Renal excretion plays a significant role in eliminating the drug from the body.

Comparative Analysis with Other Alkylating Agents

To better understand the unique characteristics of this compound, a comparison with other alkylating agents is useful:

| Compound Name | Unique Characteristics |

|---|---|

| Bendamustine Hydrochloride | Bifunctional agent; used for CLL and NHL; unique cytotoxicity profile. |

| Mechlorethamine | First-generation nitrogen mustard; highly reactive; primarily used in lymphoma treatment. |

| Chlorambucil | Alkylating agent; less potent than bendamustine; often used for CLL. |

| Ifosfamide | Nitrogen mustard derivative; used for various cancers; has different metabolic pathways. |

| Cyclophosphamide | Widely used in cancer therapy; known for immunosuppressive properties. |

Clinical Studies and Case Reports

Clinical studies have explored the efficacy of Bendamustine combinations, providing insights that may be extrapolated to this compound:

Q & A

Basic Research Questions

Q. What is the mechanism of action of bendamustine hydrochloride, and how does it differ from other alkylating agents?

Bendamustine hydrochloride acts as a bifunctional alkylating agent, inducing DNA single- and double-strand crosslinks via its nitrogen mustard groups. Unlike traditional alkylators (e.g., cyclophosphamide), it also exhibits antimetabolite properties by incorporating its benzimidazole ring into DNA, disrupting base pairing and repair mechanisms. This dual mechanism may overcome cross-resistance seen with other alkylators .

Q. What methodologies are commonly used to determine the maximum tolerated dose (MTD) and recommended dose (RD) in phase 1 trials for bendamustine hydrochloride?

The standard 3+3 dose-escalation design is employed, where cohorts of 3 patients receive escalating doses until dose-limiting toxicities (DLTs) are observed. DLTs are defined as grade ≥3 hematologic toxicity (e.g., neutropenia, thrombocytopenia) or non-hematologic toxicity (e.g., gastrointestinal) during the first treatment cycle. The MTD is identified as the highest dose with ≤1/3 patients experiencing DLTs. For bendamustine, the RD for oral administration was established at 75 mg/m²/day for 7 days every 3 weeks, balancing efficacy and hematologic recovery .

Q. How is the pharmacokinetic (PK) profile of bendamustine hydrochloride characterized in preclinical and clinical studies?

PK parameters (e.g., AUC, Cmax, t½) are assessed using non-compartmental analysis of plasma concentration-time curves. Oral bendamustine shows dose-proportional exposure with a mean t½ of ~0.71 hours and bioavailability comparable to IV administration. Notably, interpatient variability in AUC is high (coefficient of variation >50%), necessitating individualized dosing considerations .

Advanced Research Questions

Q. How do researchers reconcile contradictions between high systemic exposure (AUC) and manageable toxicity in oral bendamustine hydrochloride formulations?

Despite oral bendamustine achieving AUC values twice those of IV administration (42,288 vs. 20,424 ng·h/mL), dose-limiting toxicities (e.g., myelosuppression) remain similar. This may reflect nonlinear pharmacodynamics (PD) or differential tissue distribution. Researchers should integrate PK/PD modeling to identify exposure thresholds for efficacy versus toxicity and validate these in patient-derived xenograft models .

Q. What experimental strategies are recommended to optimize bendamustine hydrochloride dosing schedules for solid tumors?

Preclinical studies suggest prolonged exposure enhances cytotoxicity. In clinical trials, split-dose regimens (e.g., 37.5 mg/m²/day ×14 days) were explored but abandoned due to delayed hematologic recovery. Current recommendations favor 75 mg/m²/day ×7 days every 3 weeks, prioritizing sustained drug exposure while allowing adequate recovery intervals .

Q. How can researchers address variability in bendamustine hydrochloride clearance (CL/F) across patient populations?

While CL/F is independent of age, sex, or hepatic function, body surface area (BSA)-based dosing did not reduce variability (R² <0.6 for BSA vs. AUC). Alternative approaches include therapeutic drug monitoring (TDM) guided by trough plasma concentrations or pharmacogenomic analysis of CYP1A2 polymorphisms, which marginally influence metabolite formation .

Q. What statistical methods are employed to analyze progression-free survival (PFS) and tumor response in bendamustine hydrochloride trials?

PFS is estimated using Kaplan-Meier analysis, with log-rank tests comparing subgroups. Tumor response is assessed via RECIST 1.1 criteria (e.g., partial response [PR], stable disease [SD]). For bendamustine, a phase 1 trial reported PR in 2/6 patients with prostate small cell carcinoma and thymic carcinoma, highlighting its activity in neuroendocrine tumors .

Q. Methodological Considerations

Q. What criteria define dose-limiting toxicities (DLTs) in bendamustine hydrochloride trials?

DLTs include:

- Grade 4 neutropenia >7 days

- Grade 3/4 thrombocytopenia with bleeding

- Grade ≥3 non-hematologic toxicity (excluding alopecia, nausea/vomiting responsive to therapy) Trials must specify DLT assessment windows (e.g., 21-day cycles) and adjudicate causality via blinded safety review committees .

Q. How should researchers design studies to evaluate bendamustine hydrochloride combinations with immunotherapies?

Preclinical data suggest bendamustine enhances tumor immunogenicity by promoting antigen release. Clinical trials should utilize sequential dosing (e.g., bendamustine followed by PD-1 inhibitors) to avoid overlapping myelotoxicity. Immune monitoring (e.g., T-cell clonality, cytokine profiling) is critical to assess synergy .

Q. What biomarkers are under investigation to predict bendamustine hydrochloride responsiveness?

Candidate biomarkers include:

Properties

Molecular Formula |

C14H19Cl2N3O2 |

|---|---|

Molecular Weight |

332.2 g/mol |

IUPAC Name |

4-[5-(2-chloroethylamino)-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride |

InChI |

InChI=1S/C14H18ClN3O2.ClH/c1-18-12-6-5-10(16-8-7-15)9-11(12)17-13(18)3-2-4-14(19)20;/h5-6,9,16H,2-4,7-8H2,1H3,(H,19,20);1H |

InChI Key |

OPSTYBKPQZPYBQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NCCCl)N=C1CCCC(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.